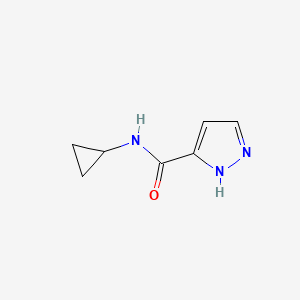

N-cyclopropyl-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

305346-24-1 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N-cyclopropyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C7H9N3O/c11-7(9-5-1-2-5)6-3-4-8-10-6/h3-5H,1-2H2,(H,8,10)(H,9,11) |

InChI Key |

CWEVEHSTHSHJDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC=NN2 |

Origin of Product |

United States |

Biological Activity and Mechanistic Investigations of N Cyclopropyl 1h Pyrazole 5 Carboxamide Analogues

Antimicrobial Research Applications

The pyrazole (B372694) carboxamide scaffold has been extensively investigated for its potential to combat a variety of microbial pathogens, including bacteria, fungi, viruses, and parasites.

Antibacterial Activity Assessments

Analogues of pyrazole carboxamide have demonstrated notable antibacterial properties. The core pyrazole structure is recognized for its potential antimicrobial effects. nih.gov Specific derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.

In one study, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives showed activity against the Gram-negative species Klebsiella pneumoniae and multidrug-resistant Acinetobacter baumannii. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 512 μg/mL to 1,024 μg/mL against A. baumannii isolates. nih.gov Furthermore, pyrazole derivatives 1b and 1d significantly inhibited biofilm formation in these isolates by 86.6% to 95.8%. nih.gov

Other research has focused on creating novel pyrazole analogues to act as effective antibacterial agents. fao.org For instance, certain pyrrole–2–carboxamide derivatives have shown potent activity, with MIC values between 1.05 and 12.01 μg/mL against various bacterial strains.

Table 1: Antibacterial Activity of Pyrazole Carboxamide Analogues

| Compound Class | Target Organism(s) | Observed Activity (MIC) | Additional Effects | Reference |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | A. baumannii (multidrug-resistant) | 512-1024 µg/mL | Inhibition of biofilm formation (86.6-95.8%) | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | K. pneumoniae (KPC isolates) | 1024 µg/mL | - | nih.gov |

Antifungal Efficacy Studies (e.g., Phoma asparagi Sacc., Rhizoctonia solani)

The antifungal potential of pyrazole carboxamides is a significant area of research, particularly for agricultural applications. These compounds have been tested against a range of phytopathogenic fungi.

Studies have demonstrated the efficacy of pyrazole carboxamide derivatives against Rhizoctonia solani, a major plant pathogen causing diseases like rice sheath blight. nih.gov One novel pyrazole carboxamide containing a diarylamine scaffold, identified as SCU2028 (N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide), showed potent activity against R. solani with a half-maximal effective concentration (EC50) of 0.022 mg/L. Mechanistic studies revealed that this compound acts by disrupting the fungal cell wall and membranes, leading to the leakage of cellular contents. Another study found that an isoxazole (B147169) pyrazole carboxylate derivative (7ai) exhibited an even lower EC50 value of 0.37 μg/mL against R. solani. nih.gov

While specific data on Phoma asparagi is not extensively detailed in the provided context, the broad-spectrum activity of these compounds suggests potential efficacy. For example, the isoxazole pyrazole carboxylate 7ai, which was highly active against R. solani, also showed activity against Alternaria porri (EC50 of 2.24 µg/mL) and Marssonina coronaria (EC50 of 3.21 µg/mL), indicating a wider antifungal range. nih.gov

**Table 2: Antifungal Activity of Pyrazole Carboxamide Analogues against *Rhizoctonia solani***

| Compound | EC50 Value | Mechanism of Action | Reference |

| SCU2028 | 0.022 mg/L | Destruction of cell wall/membrane | |

| Isoxazolol pyrazole carboxylate 7ai | 0.37 µg/mL | Not specified | nih.gov |

Antiviral Properties (e.g., Tobacco Mosaic Virus inhibition)

Research has also extended to the antiviral properties of pyrazole carboxamide analogues, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). TMV can cause significant economic losses in agriculture, making the development of new antiviral agents crucial.

A series of novel pyrazole amide derivatives were designed to target the TMV coat protein (TMV-CP), which is essential for viral assembly and movement. Bioassays indicated that these compounds were active against TMV at a concentration of 500 μg/mL. Compound 3p from this series was identified as having the most potent biological activity, with effectiveness comparable to the commercial antiviral agent ningnanmycin. Molecular docking studies suggest that the pyrazole amide moiety of these compounds fits into the binding sites of the TMV coat protein, inhibiting viral assembly.

In a related study, flavone (B191248) derivatives containing carboxamide fragments also showed significant anti-TMV activity. One such compound, 4m, demonstrated inactivation, curative, and protection inhibitory effects of 58%, 57%, and 59%, respectively, at 500 μg/mL, which is comparable to ningnanmycin.

Antiparasitic Activity (e.g., Plasmodium falciparum inhibition)

The cyclopropyl (B3062369) carboxamide chemotype has emerged as a promising structural class for developing new antimalarial agents. Phenotypic screening against the asexual stage of Plasmodium falciparum, the deadliest malaria parasite, identified this class of compounds.

Structure-activity relationship studies led to the development of a frontrunner compound, WJM280, which demonstrates potent activity against the asexual stage of the parasite with a half-maximal effective concentration (EC50) of 40 nM. Importantly, this compound showed no cytotoxicity against human cells at effective concentrations. Further genetic studies identified that these cyclopropyl carboxamides target the parasite's cytochrome b, a key protein in the mitochondrial electron transport chain. This class of compounds has also shown activity against the liver and transmission stages of the parasite. Other related cyclopropyl carboxamides have also been reported as potent inhibitors of P. falciparum, with half-maximal inhibitory concentration (IC50) values in the range of 76 to 164 nM.

**Table 3: Antiplasmodial Activity of Cyclopropyl Carboxamide Analogues against *P. falciparum***

| Compound/Class | Activity Metric | Value | Molecular Target | Reference |

| WJM280 | EC50 | 40 nM | Cytochrome b | |

| Cyclopropyl Carboxamides | IC50 | 76 - 164 nM | Not specified |

Antineoplastic Research Pathways

The inherent biological activity of the pyrazole scaffold has led to investigations into its potential as an anticancer agent. nih.gov Analogues of N-cyclopropyl-1H-pyrazole-5-carboxamide have been evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Evaluations on Cancer Cell Lines

Several studies have explored the cytotoxic effects of pyrazole-based compounds on a range of human cancer cell lines. A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and tested for their ability to inhibit the proliferation of MCF-7 breast cancer cells, with some compounds showing interesting growth-inhibitory effects.

In another study, a set of five pyrazole compounds were screened against pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), and cervical (CaSki, HeLa) cancer cell lines. While most showed limited activity, two compounds displayed moderate cytotoxicity. Compound L2 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) had an IC50 of 61.7 ± 4.9 μM against the CFPAC-1 pancreatic cancer cell line, and compound L3 (3-(trifluoromethyl)-5-methyl-1H-pyrazole) had an IC50 of 81.48 ± 0.89 μM against the MCF-7 breast cancer cell line.

More broadly, various pyrazole-5-carboxamide derivatives have been assessed for anticancer potential, with some showing significant inhibition of the A549 lung cancer cell line at a concentration of 10 µM.

Table 4: In Vitro Cytotoxicity of Pyrazole Analogues on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| L2 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | CFPAC-1 | Pancreatic | 61.7 ± 4.9 µM | |

| L3 (3-(trifluoromethyl)-5-methyl-1H-pyrazole) | MCF-7 | Breast | 81.48 ± 0.89 µM | |

| Pyrazole-5-carboxamide derivatives | A549 | Lung | Significant inhibition at 10 µM |

Kinase Inhibition Profiles

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of various protein kinases. Analogues of this compound have been investigated for their inhibitory activity against several key kinases involved in pathological processes, particularly those driving angiogenesis and cell proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. ekb.eg Consequently, inhibiting VEGFR-2 is a key strategy in anticancer therapy. ekb.eg Pyrazole-based derivatives have been extensively developed as VEGFR-2 inhibitors.

Research has identified several pyrazole-carboxamide analogues with potent inhibitory activity against VEGFR-2. For instance, in a study of novel pyrazole-indole hybrids, one compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.55 µM against VEGFR-2. nih.gov Another series of pyrazole derivatives yielded a compound, designated as 6b , which showed potent VEGFR-2 inhibition with an IC₅₀ of 0.2 µM. nih.gov Axitinib, a drug containing an indazole (a benzopyrazole) core, is a potent inhibitor of VEGFRs, with IC₅₀ values of 0.1 nM, 0.2 nM, and 0.1-0.3 nM for VEGFR-1, VEGFR-2, and VEGFR-3, respectively. nih.gov The ability of these compounds to block VEGFR-2 activity underscores the potential of the pyrazole-carboxamide scaffold in designing anti-angiogenic agents.

Table 1: VEGFR-2 Inhibition by Pyrazole-Carboxamide Analogues

| Compound ID | Scaffold Type | VEGFR-2 IC₅₀ (µM) | Source(s) |

| 4a | Pyrazole-Indole Hybrid | 0.55 | nih.gov |

| 5a | Pyrazole-Indole Hybrid | 0.267 | nih.gov |

| 6b | Pyrazole-Indole Hybrid | 0.2 | nih.gov |

| Axitinib | Indazole-Carboxamide | 0.0002 | nih.gov |

Platelet-Derived Growth Factor Receptors (PDGFRs) are another family of receptor tyrosine kinases that play a role in angiogenesis and tumor development. Due to structural similarities in the kinase domains, many inhibitors designed to target VEGFRs also exhibit activity against PDGFRs. nih.gov

Axitinib, a potent VEGFR inhibitor with a pyrazole-related indazole structure, also demonstrates inhibitory activity against PDGFRα and PDGFRβ. nih.gov However, its potency against PDGFRs is weaker than against VEGFRs. The reported IC₅₀ values for Axitinib against PDGFRα and PDGFRβ are 5 nM and 1.6 nM, respectively, which is approximately 10 to 25 times weaker than its activity against VEGFR-2. nih.gov This dual inhibition profile, targeting both VEGFR and PDGFR pathways, can offer a broader mechanism for disrupting tumor vasculature. Studies on human pericytes treated with Axitinib have confirmed its combined anti-VEGF/PDGF activity. nih.gov

Table 2: Comparative Kinase Inhibition Profile of Axitinib

| Kinase Target | IC₅₀ (nM) | Source(s) |

| VEGFR-1 | 0.1 | nih.gov |

| VEGFR-2 | 0.2 | nih.gov |

| VEGFR-3 | 0.1-0.3 | nih.gov |

| PDGFRα | 5.0 | nih.gov |

| PDGFRβ | 1.6 | nih.gov |

Molecular Target Identification and Validation

Beyond kinase inhibition, pyrazole carboxamide analogues have been shown to interact with other specific molecular targets, including various enzymes and receptors.

The pyrazole core is a versatile pharmacophore that facilitates critical interactions within enzyme active sites. In a study of pyrazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, the pyrazole nucleus was shown to occupy the adenine (B156593) region of the ATP binding pocket. selleckchem.com Specific hydrogen-bonding interactions were observed between the pyrazole NH group and the amino acid residue Glu82 in the CDK2 hinge region, anchoring the inhibitor firmly in place. selleckchem.com Additional hydrogen bonds between the carboxamide side chain and the residue Leu83 further stabilized the complex. selleckchem.com

Another investigation identified 3-aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides as selective inhibitors of the enzyme Rac, a small GTPase involved in cell motility. Computational and biochemical analyses revealed that these compounds interfere with the GEF-mediated activation of Rac. nih.gov

Analogues of this compound have been extensively studied as ligands for the Cannabinoid 1 (CB1) receptor, a G-protein coupled receptor implicated in obesity and metabolic disorders. nih.gov Diaryl-pyrazole-3-carboxamides, which share the core pyrazole carboxamide structure, have been identified as potent and selective CB1 receptor antagonists or inverse agonists. nih.gov

Structure-activity relationship (SAR) studies led to the identification of compounds with high binding affinity. For example, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide (11r) was identified as a novel CB1 antagonist with a binding affinity (Ki) of less than or equal to 5 nM. nih.gov Molecular modeling suggests that the carbonyl oxygen of the carboxamide group forms a key hydrogen bond with the residue K3.28(192) in the receptor, an interaction proposed to be important for the high affinity and inverse agonist activity of these compounds.

Table 3: CB1 Receptor Binding Affinities of Diaryl-Pyrazole Carboxamide Analogues

| Compound Class/ID | Receptor | Binding Affinity (Ki) | Activity Profile | Source(s) |

| Diaryl-pyrazole-3-carboxamides | CB1 | ≤ 5 nM | Antagonist | nih.gov |

| Compound 30 | CB1 | 5.6 nM | Inverse Agonist | |

| AM251 (Reference) | CB1 | ~5.6 nM | Inverse Agonist |

Deoxyribonucleic Acid (DNA) Interaction Mechanisms

While many pyrazole derivatives are designed as kinase inhibitors, some analogues have been found to interact directly with Deoxyribonucleic Acid (DNA), suggesting an alternative or complementary mechanism for their biological activity. nih.gov Investigations into novel 1H-pyrazole-3-carboxamide derivatives revealed a DNA minor groove binding model. nih.gov

Insecticidal Activity Studies

A significant body of research has been dedicated to the synthesis and evaluation of pyrazole-5-carboxamide derivatives for their insecticidal properties against a range of agricultural and public health pests. acs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and spectrum of these compounds. digitellinc.com

Analogues of this compound have demonstrated significant lethal effects against various insect pests, including those from the order Lepidoptera (which includes armyworms) and Diptera (which includes mosquitoes). For instance, novel pyrazole-5-carboxamide derivatives have been synthesized and tested against the cotton bollworm (Helicoverpa armigera), a pest closely related to the armyworm, and the mosquito Culex pipiens pallens. acs.org

In one study, certain pyrazole-5-carboxamide analogues containing an α-chloromethyl-N-benzyl moiety showed high insecticidal activity against the cotton bollworm. acs.org Another study on aryl isoxazoline (B3343090) derivatives incorporating a pyrazole-5-carboxamide motif reported excellent insecticidal activity against the oriental armyworm, Mythimna separata. acs.org Furthermore, various pyrazole derivatives have been evaluated for their larvicidal activity against mosquito species, indicating the potential for this chemical class to impact mosquito populations. bohrium.com

Table 1: Representative Insecticidal Activity of Pyrazole-5-Carboxamide Analogues

| Compound Type | Target Pest | Activity Noted | Reference |

|---|---|---|---|

| Pyrazole-5-carboxamides with α-chloromethyl-N-benzyl moiety | Cotton Bollworm (Helicoverpa armigera) | High insecticidal activity | acs.org |

| Aryl isoxazoline derivatives with pyrazole-5-carboxamide motif | Oriental Armyworm (Mythimna separata) | Excellent insecticidal activity | acs.org |

| Pyrazole-5-carboxamide derivatives | Mosquito (Culex pipiens pallens) | Good activity | acs.org |

While many pyrazole insecticides act as respiratory inhibitors, there is growing interest in their potential to function as insect growth regulators (IGRs). IGRs disrupt the normal growth, development, and metamorphosis of insects. semanticscholar.org

The ecdysone (B1671078) receptor (EcR) is a key protein involved in the molting process of insects and is a prime target for the development of IGRs. rsc.org Activation of the EcR can lead to premature and incomplete molting, ultimately causing insect mortality. While some computational studies have explored the potential for pyrazole derivatives to act as EcR agonists, there is currently no direct experimental evidence to confirm that this compound or its close analogues function through this mechanism. rsc.org The development of novel pesticides targeting the EcR is an active area of research, but specific links to this pyrazole carboxamide scaffold are not yet established. rsc.org

Chitinase (B1577495) is another critical enzyme in the insect molting process, responsible for the breakdown of the old cuticle. acs.org Inhibition of chitinase can prevent the insect from shedding its exoskeleton, leading to death. The development of chitinase inhibitors as insecticides is a promising area of research. acs.orgnih.gov However, current research on chitinase inhibitors has focused on other chemical scaffolds, such as cinnamyl thiazolidinone compounds. nih.gov There are no specific studies to date that demonstrate the inhibition of chitinase, including the specific isoform OfChtI, by this compound or its analogues.

Insect Growth Regulator (IGR) Mode of Action Elucidation

Neuraminidase Inhibition Research

Research into the antiviral potential of pyrazole-based compounds has identified neuraminidase, a key enzyme in the influenza virus life cycle, as a promising target. Neuraminidase facilitates the release of newly formed virus particles from infected host cells, and its inhibition can effectively halt the spread of the virus. Analogues of this compound have been investigated within broader studies on pyrazole derivatives as neuraminidase inhibitors.

A significant body of research has focused on synthesizing and evaluating a series of pyrazole-based C-5-NH2-acyl derivatives of oseltamivir (B103847) carboxylate (OC), a well-known neuraminidase inhibitor. nih.gov These studies aimed to explore how modifications to the oseltamivir structure, by incorporating various pyrazole carboxamide moieties, could enhance inhibitory activity, potentially by interacting with the 150-cavity of the neuraminidase active site. nih.govmdpi.com

Within this research, a series of 1H-pyrazole-5-carboxamide derivatives were synthesized and tested for their ability to inhibit the neuraminidase enzyme from a clinically isolated A/H3N2 influenza strain. nih.gov The findings from these studies provide valuable insights into the structure-activity relationships (SAR) of these compounds.

For the 1H-pyrazole-5-carboxamide derivatives, the nature of the substituent on the phenyl ring at the 3-position of the pyrazole core was found to influence inhibitory activity. nih.gov For instance, compounds with electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring demonstrated increased inhibitory potency. nih.gov Specifically, a derivative with a 4-fluorophenyl group (Compound 12c) was the most active in its series, showing a 56.45% inhibition of neuraminidase activity at a concentration of 10 μM. nih.gov

Further modifications involved the alkylation of the N-1 position of the pyrazole ring. The introduction of a cyclohexylmethyl group at this position (Compound 16c) resulted in inhibitory activity comparable to its unsubstituted counterpart, whereas smaller alkyl groups like cyclopentylmethyl (Compound 16b) led to a decrease in activity. nih.gov

Another set of isomers, the 1H-pyrazole-5-carboxamide derivatives 26a-d, also showed a range of neuraminidase inhibitory activities, with one of the most potent compounds in this series, which featured a 2-methylphenyl group (Compound 26b), exhibiting 72.80% inhibition at 10 μM. nih.gov The most active compounds from these series were selected for the determination of their half-maximal inhibitory concentration (IC50) values. nih.gov

The detailed inhibitory activities of selected 1H-pyrazole-5-carboxamide analogues against A/H3N2 neuraminidase are presented below.

| Compound | Structure | % Inhibition at 10 µM | IC50 (µM) |

| 12c | 56.45 | 6.98 ± 0.08 | |

| 26b | 72.80 | 12.27 ± 0.14 |

In a separate study, a series of ten pyrazole derivatives were synthesized and evaluated for their inhibitory activity against influenza A neuraminidase. nih.gov While not direct analogues of this compound, these compounds share the core pyrazole scaffold. The most potent of these, compound 4i, displayed an IC50 value of 1.32 µM against influenza A neuraminidase. nih.gov Molecular docking studies of this compound suggested that it interacts with key residues in the enzyme's active site, including Trp178, Glu227, and Arg371, in a manner similar to the established neuraminidase inhibitors oseltamivir and zanamivir. nih.gov

These findings collectively underscore the potential of the pyrazole-5-carboxamide scaffold as a basis for the design of novel neuraminidase inhibitors. The inhibitory activity is sensitive to the nature and position of substituents on both the pyrazole ring and the carboxamide moiety, offering multiple avenues for further structural optimization.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a receptor. This method is instrumental in understanding the binding modes and estimating the binding affinities of pyrazole (B372694) carboxamide derivatives.

Prediction of Binding Poses and Affinities with Enzymes and Receptors

Molecular docking simulations have been extensively applied to various pyrazole carboxamide analogs to elucidate their interactions with a range of biological targets, including kinases and carbonic anhydrases. nih.govtandfonline.com While specific docking studies on N-cyclopropyl-1H-pyrazole-5-carboxamide are not widely published, research on analogous structures provides a clear framework for its potential interactions.

For instance, studies on pyrazole-4-carboxamide derivatives as inhibitors of Aurora A kinase have demonstrated the importance of specific structural features for binding. tandfonline.com Docking analyses revealed that these compounds occupy the ATP-binding pocket of the kinase, forming crucial hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking studies of pyrazole-carboxamides with human carbonic anhydrase (hCA) isoforms I and II have identified key interactions within the enzyme's active site, contributing to their inhibitory activity. nih.govnih.gov In one such study, the pyrazole-carboxamide derivatives were found to dock deeply into the active site of both hCA I and hCA II. nih.gov

The predicted binding affinities, often expressed as a docking score or binding energy (in kcal/mol), help in ranking potential inhibitors. Lower binding energy values typically indicate a more favorable interaction.

Table 1: Representative Molecular Docking Data for Pyrazole Carboxamide Analogs with Kinase Targets This table presents data from studies on pyrazole carboxamide derivatives, not specifically this compound, to illustrate the application of molecular docking.

| Compound Analog | Target Protein | PDB ID | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | 2VTO | -10.35 | Not Specified | nih.gov |

| Analog 1b | VEGFR-2 | 2QU5 | -10.09 | Not Specified | nih.gov |

Modeling Interactions with ATP-Binding Cassette (ABC) Transporters

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand and its complex with a biological target over time. nih.gov This technique is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the flexibility of both the ligand and the target.

For pyrazole carboxamide derivatives, MD simulations have been used to confirm the stability of their binding within the active sites of enzymes like carbonic anhydrase and various kinases. nih.govnih.gov A typical MD simulation runs for several nanoseconds (ns) and tracks the atomic movements of the system. The root mean square deviation (RMSD) of the ligand and protein backbone is often analyzed to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov For example, a 100 ns MD simulation was performed on a potent pyrazole derivative targeting the RET kinase, which confirmed the stability of the ligand-protein complex. nih.gov Similarly, 50 ns MD simulations of pyrazole-carboxamides docked into hCA I and hCA II showed good stability with minor conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Efficacy

QSAR models are developed using a dataset of compounds with known biological activities (e.g., IC50 or EC50 values). tandfonline.comnih.gov These activities are correlated with calculated molecular descriptors, which are numerical representations of the chemical structure. For pyrazole carboxamide derivatives, 2D- and 3D-QSAR models have been developed to predict their efficacy as anticancer and antifungal agents. tandfonline.comrsc.org

A successful QSAR model is characterized by its statistical robustness, typically evaluated by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). rsc.org A high r² value (close to 1) indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds. For instance, a 2D-QSAR model for pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors yielded an r² of 0.8059. tandfonline.com Another 3D-QSAR study on pyrazole carboxamide derivatives against Botrytis cinerea resulted in a model with a q² of 0.578 and an r² of 0.850. rsc.org

Table 2: Example of a 2D-QSAR Model Equation for Pyrazole Derivatives This table illustrates a generic format of a QSAR model equation. The specific descriptors and coefficients are dependent on the particular study and dataset.

| Model Equation | Statistical Parameter | Value | Reference |

|---|---|---|---|

| pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... | r² | > 0.6 | tandfonline.com |

| q² | > 0.5 | rsc.org |

Analysis of Substituent Contribution to Activity

A significant advantage of QSAR is the ability to interpret the model in terms of which molecular properties (and thus which structural features or substituents) are important for biological activity. nih.gov The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence.

For pyrazole carboxamide derivatives, QSAR studies have highlighted the importance of various substituents on the pyrazole ring and the carboxamide nitrogen. For example, in a study of Aurora A kinase inhibitors, descriptors related to the count of specific atoms (like chlorine and fluorine) and certain topological indices were found to influence the activity. tandfonline.com The models indicated that the presence of a chlorine or methoxy (B1213986) group at a particular position could be beneficial for the compound's activity. tandfonline.com Another study on pyrazole-4-sulfonamide derivatives showed that bulky hydrophobic groups on the sulfonamide moiety were crucial for good anticancer activity. acs.org This type of analysis is invaluable for guiding the synthesis of new analogs with improved potency.

In Silico Approaches for Mechanistic Insights

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in predicting and understanding the biological activities of pyrazole derivatives. researchgate.netej-chem.org These approaches allow for the rational design of more potent and selective compounds by simulating their behavior at the molecular level.

Computational Prediction of DNA Binding Energy

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. Computational models have been developed to predict the binding affinity of pyrazole carboxamide derivatives to DNA. In a notable study, a DNA minor groove binding model was established to forecast the binding energy of several novel 1H-pyrazole-3-carboxamide compounds. nih.govjst.go.jp

One of the compounds investigated, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), which shares a core structure with this compound, demonstrated the highest DNA-binding affinity among the tested molecules, with a binding constant (K) of 1.06 x 10⁵ M⁻¹. nih.govjst.go.jp This strong interaction was consistent with the computational predictions. The study suggested that the unique structural features of pym-5, including the cyclopropyl (B3062369) group, allow it to fit snugly within the minor groove of DNA. jst.go.jp

Molecular docking simulations are a key component of these predictive studies, providing a calculated binding energy that represents the strength of the interaction between the ligand and its target. researchgate.netnih.gov For instance, docking studies on various pyrazole derivatives have been used to identify potential inhibitors of protein kinases and other enzymes by calculating their binding energies within the active sites. nih.gov While specific DNA binding energy values for the parent this compound are not extensively documented in isolation, the data from its more complex analogue, pym-5, provides a strong indication of the favorable binding energetics conferred by the pyrazole-carboxamide scaffold when interacting with DNA.

Table 1: Predicted DNA Binding Affinity for a Cyclopropyl-Containing Pyrazole Carboxamide Derivative

| Compound | Predicted Binding Affinity (K) | Binding Mode | Reference |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06 x 10⁵ M⁻¹ | DNA Minor Groove | nih.govjst.go.jp |

This interactive table allows for sorting and filtering of data.

Understanding Hydrophobic and Hydrogen Bonding Interactions

The stability of a ligand-DNA complex is governed by a combination of forces, including hydrophobic interactions and hydrogen bonds. In silico analyses have been crucial in dissecting these interactions for pyrazole carboxamide derivatives.

For the highly affine compound pym-5, molecular docking studies revealed that the molecule's chain-like shape, facilitated by two amide bonds on the pyrazole ring, allows it to stretch along the DNA minor groove. jst.go.jp The cyclopropyl group, in particular, was found to have a less negative steric interaction with the DNA molecule compared to other substituents, contributing to a better fit within the minor groove. jst.go.jp

Hydrogen bonding plays a pivotal role in the specificity and stability of DNA-ligand interactions. Computational models predicted that the urea (B33335) group of pym-5 could form potential hydrogen bonds with the DNA backbone. jst.go.jp Furthermore, the protonation of the nitrogen atom on the piperazine (B1678402) ring was suggested to favorably interact with the electronegative phosphate (B84403) groups of DNA. jst.go.jp

In addition to these interactions, a weak σ–π stacking interaction was observed between the pyrazole plane of pym-5 and the C4′ of the sugar residues in the DNA backbone. jst.go.jp Hydrophobic interactions, although not explicitly quantified in this particular study, are inherently important for the binding of the molecule within the less polar environment of the DNA groove. The collective effect of these hydrophobic and hydrogen bonding interactions underpins the strong binding affinity observed for this class of compounds.

Broader in silico studies on other pyrazole derivatives corroborate the importance of these interactions in binding to biological targets. For example, molecular docking of pyrazole derivatives with protein kinases has shown the formation of crucial hydrogen bonds with amino acid residues in the binding pocket. nih.gov

Table 2: Key Molecular Interactions of a Cyclopropyl-Containing Pyrazole Carboxamide with DNA

| Type of Interaction | Interacting Moiety of Ligand | Interacting Component of DNA | Reference |

| Steric Fit | Cyclopropyl group | Minor Groove | jst.go.jp |

| Hydrogen Bonding | Urea group | DNA Backbone | jst.go.jp |

| Electrostatic Interaction | Protonated Piperazine Nitrogen | Phosphate Group | jst.go.jp |

| σ–π Stacking | Pyrazole plane | C4′ of Sugar Residue | jst.go.jp |

This interactive table allows for sorting and filtering of data.

Advanced Research Applications and Future Directions for N Cyclopropyl 1h Pyrazole 5 Carboxamide

N-cyclopropyl-1H-pyrazole-5-carboxamide as a Chemical Building Block for Complex Molecules

This compound and its derivatives are valuable building blocks in organic synthesis, enabling the construction of more complex molecules with diverse functionalities. The pyrazole (B372694) core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a versatile scaffold that can be readily modified. mdpi.com The presence of the cyclopropyl (B3062369) group and the carboxamide functional group provides specific reaction sites for further elaboration.

A key synthetic application involves the reaction of chalcones with semicarbazide (B1199961) hydrochloride to produce pyrazole-1-carboxamides. For instance, a series of 3-cyclopropyl-5-(p-substituted-phenyl)-pyrazole-1-carboxamides have been synthesized by treating corresponding chalcones with semicarbazide hydrochloride in a dioxane medium buffered with sodium acetate (B1210297) and acetic acid. mdpi.com This method provides a direct route to incorporating the cyclopropyl-pyrazole-carboxamide moiety into larger molecular frameworks. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the stable pyrazole ring. mdpi.com

The this compound scaffold can be further functionalized. The amide nitrogen and the pyrazole ring itself can participate in various chemical transformations, allowing for the creation of a library of diverse compounds. These synthetic strategies highlight the utility of this compound as a versatile starting material for generating complex heterocyclic structures with potential applications in various fields of chemical research. mdpi.com

Role in Rational Drug Design and Development

The this compound scaffold is a significant pharmacophore in the rational design and development of new therapeutic agents. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole nucleus itself is present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antipsychotic effects. mdpi.com

The N-cyclopropyl moiety is a particularly interesting substituent in drug design. Its small, rigid, and lipophilic nature can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity to target proteins. In several instances, the introduction of a cyclopropyl group has led to enhanced potency and improved pharmacokinetic profiles of drug candidates.

Structure-activity relationship (SAR) studies on various pyrazole derivatives have underscored the importance of the substituents on the pyrazole ring for biological activity. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, SAR studies revealed that a carboxamide group at the 3-position of the pyrazole ring is a crucial structural requirement for potent antagonistic activity. nih.gov Further investigations into diaryl-pyrazole-3-carboxamides containing cycloalkyl groups, including cyclopropyl, led to the identification of potent CB1 antagonists with acceptable metabolic stability. nih.gov One such analog, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, demonstrated significant efficacy in preclinical models of metabolic syndrome. nih.gov

The design of novel pyrazole-5-carboxamide derivatives has also been explored for anticancer applications. In one study, a series of novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov The results indicated that specific substitution patterns on the pyrazole-5-carboxamide scaffold led to potent inhibitory activity against certain cancer cells, with one compound also showing significant telomerase inhibitory activity. nih.gov These findings demonstrate the critical role of the this compound core in guiding the design of new drug candidates with specific therapeutic actions.

Interactive Data Table: Selected Pyrazole Derivatives in Drug Design

| Compound Name | Therapeutic Target/Application | Key Structural Features |

| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide | CB1 Receptor Antagonist | Cyclopropylphenyl at C5, carboxamide at C3 |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | CB1 Receptor Antagonist | Carboxamide at C3, dichlorophenyl at N1 |

| Novel pyrazole-5-carboxamide derivative (8e) | Anticancer, Telomerase Inhibitor | Specific substitutions on the pyrazole-5-carboxamide scaffold |

Potential in Material Science Research

While the primary research focus for this compound and its derivatives has been in the realm of medicinal chemistry, the unique structural and electronic properties of the pyrazole ring suggest potential for applications in material science. The heterocyclic nature of the pyrazole ring, with its delocalized π-electron system and nitrogen atoms capable of coordination, opens up possibilities for the design of novel functional materials.

For instance, pyrazole-based ligands have been used to synthesize coordination complexes with interesting properties. Although not specifically involving the N-cyclopropyl derivative, studies have shown that pyrazole-carboxamide ligands can coordinate with metal ions to form mononuclear and dinuclear complexes. mdpi.com These types of metal-organic frameworks (MOFs) or coordination polymers can exhibit a range of properties, including catalytic activity, luminescence, and specific binding capabilities, which are of interest in material science for applications in sensing, separations, and catalysis.

Furthermore, the aromatic and polar nature of the pyrazole-carboxamide core could be exploited in the design of organic electronic materials. The ability to tune the electronic properties through substitution on the pyrazole ring could allow for the development of materials with specific semiconducting or charge-transport properties. The incorporation of this compound or its derivatives into polymer backbones or as side chains could also impart unique thermal, mechanical, or optical properties to the resulting materials.

Currently, there is a lack of specific research literature detailing the use of this compound in material science. This represents a largely unexplored area with significant potential for future research and development. Investigations into the synthesis of polymers, coordination networks, and functional organic materials incorporating this versatile chemical building block could lead to the discovery of new materials with novel and useful properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.